5-[(4-iodophenoxy)methyl]-N-[4-(piperidin-1-ylmethyl)phenyl]furan-2-carboxamide
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Overview
Description
5-[(4-IODOPHENOXY)METHYL]-N-[4-(PIPERIDINOMETHYL)PHENYL]-2-FURAMIDE is a complex organic compound with a molecular formula of C24H25IN2O3 This compound is characterized by the presence of an iodophenoxy group, a piperidinylmethyl group, and a furanamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-IODOPHENOXY)METHYL]-N-[4-(PIPERIDINOMETHYL)PHENYL]-2-FURAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Iodophenoxy Intermediate: The iodophenoxy group can be introduced through an iodination reaction of a phenol derivative using iodine and an oxidizing agent such as sodium iodate.
Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.
Formation of the Furanamide Core: The furanamide core can be synthesized through a cyclization reaction involving a furan derivative and an amide-forming reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-IODOPHENOXY)METHYL]-N-[4-(PIPERIDINOMETHYL)PHENYL]-2-FURAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(4-IODOPHENOXY)METHYL]-N-[4-(PIPERIDINOMETHYL)PHENYL]-2-FURAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(4-IODOPHENOXY)METHYL]-N-[4-(PIPERIDINOMETHYL)PHENYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-[(4-IODOPHENOXY)METHYL]-N-ISOPROPYL-2-FURAMIDE: Similar in structure but with an isopropyl group instead of a piperidinylmethyl group.
5-[(4-IODOPHENOXY)METHYL]-2-FUROIC ACID: Contains a carboxylic acid group instead of the amide group.
Uniqueness
5-[(4-IODOPHENOXY)METHYL]-N-[4-(PIPERIDINOMETHYL)PHENYL]-2-FURAMIDE is unique due to the presence of both the iodophenoxy and piperidinylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C24H25IN2O3 |
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Molecular Weight |
516.4 g/mol |
IUPAC Name |
5-[(4-iodophenoxy)methyl]-N-[4-(piperidin-1-ylmethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H25IN2O3/c25-19-6-10-21(11-7-19)29-17-22-12-13-23(30-22)24(28)26-20-8-4-18(5-9-20)16-27-14-2-1-3-15-27/h4-13H,1-3,14-17H2,(H,26,28) |
InChI Key |
WDIXCVTWVAOIPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)I |
Origin of Product |
United States |
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